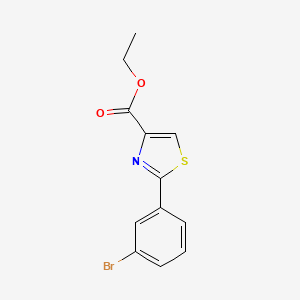

Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate

Description

Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate (CAS: 786654-97-5) is a halogenated thiazole derivative with the molecular formula C₁₂H₁₀BrNO₂S and a molecular weight of 312.18 g/mol . Its structure comprises a thiazole ring substituted at the 2-position with a 3-bromophenyl group and at the 4-position with an ethyl carboxylate ester. This compound is typically stored at room temperature in dry conditions and carries a GHS warning (H319) for eye irritation . Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, antimicrobial, and antioxidant properties .

Properties

IUPAC Name |

ethyl 2-(3-bromophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNNRQNTJYNOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674292 | |

| Record name | Ethyl 2-(3-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786654-97-5 | |

| Record name | Ethyl 2-(3-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-bromophenyl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with thioamide in the presence of a base to form the thiazole ring, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Formation of various substituted thiazole derivatives.

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Hydrolysis: Thiazole-4-carboxylic acid derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate for Drug Synthesis

Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate is utilized as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections and cancer. Its thiazole structure is crucial for developing compounds with antimicrobial and anticancer properties. For instance, thiazole derivatives have been reported to exhibit significant anticancer activity through mechanisms such as enzyme inhibition and DNA interaction .

Case Study: Anticancer Activity

A study highlighted the synthesis of novel thiazole derivatives that demonstrated promising anticancer effects against various cancer cell lines. The presence of specific substituents on the thiazole ring was found to enhance selectivity and potency against cancer cells, indicating the potential of compounds like this compound in targeted cancer therapies .

Agricultural Chemicals

Role in Agrochemical Formulations

The compound is also employed in formulating agrochemicals, particularly herbicides and pesticides. Its ability to modify biological pathways makes it effective for pest control, contributing to enhanced agricultural productivity .

Application Example: Herbicidal Activity

Research has demonstrated that thiazole-based compounds can inhibit specific enzymes critical for plant growth, making them suitable candidates for herbicide development. This compound's structural features may enhance its efficacy as an active ingredient in these formulations.

Material Science

Development of New Materials

In material science, this compound is explored for creating new materials with specific thermal and chemical resistance properties. The compound's unique structure allows for modifications that can lead to improved material characteristics .

Example: Polymer Coatings

Studies indicate that incorporating thiazole derivatives into polymer matrices can enhance their mechanical properties and resistance to environmental degradation, making them suitable for various industrial applications.

Biological Research

Enzyme Inhibition Studies

Researchers utilize this compound in biological studies focused on enzyme inhibition and receptor binding. Its potential to inhibit enzymes involved in disease progression positions it as a candidate for further investigation in drug discovery .

Case Study: Enzyme Interaction

A recent investigation into thiazole derivatives revealed their ability to inhibit topoisomerase II, leading to DNA damage in cancer cells. Such interactions underscore the relevance of this compound in developing novel therapeutic agents targeting cancer .

Analytical Chemistry

Standard Reference Material

this compound serves as a standard reference material in analytical chemistry, aiding in the accurate quantification of similar compounds in complex mixtures. Its well-defined structure allows for reliable identification and measurement in various analytical techniques .

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromophenyl)thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological macromolecules. The bromophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate

- Structural Difference : Replacement of the thiazole sulfur with an oxygen atom (oxazole ring).

Ethyl 2-(2,4-dichlorophenyl)thiazole-4-carboxylate

- Structural Difference : Dichlorophenyl substituent at the 2-position.

- Impact : The electron-withdrawing chlorine atoms increase lipophilicity and may enhance binding to hydrophobic targets. This compound shares similar safety precautions (H319) with the 3-bromophenyl analog .

Ethyl 2-(p-tolyl)thiazole-4-carboxylate

- Structural Difference : Methyl-substituted phenyl group (para-tolyl).

Functional Group Modifications on the Thiazole Core

Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate

- Structural Difference : Hydroxymethyl group at the 2-position.

- Impact : Introduces polarity, improving aqueous solubility. This contrasts with the hydrophobic bromophenyl group, which may enhance membrane permeability but reduce solubility .

Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate

- Structural Difference: Boc-protected amino group on the phenyl ring.

- The Boc group adds steric bulk, which may influence pharmacokinetics .

Ethyl 2-(trifluoromethyl)thiazole-4-carboxylate

- Structural Difference : Trifluoromethyl group at the 2-position.

- Impact : The strong electron-withdrawing effect of CF₃ alters electronic properties, possibly increasing metabolic stability compared to bromophenyl derivatives .

Anti-Cancer Activity

- Ethyl 2-aminothiazole-4-carboxylate derivatives (5a and 5b): These compounds, bearing phthalimide moieties, exhibit IC₅₀ values of 0.72 μM and 1.55 μM against HCT-116 colorectal cancer cells, comparable to methotrexate (IC₅₀ = 0.7 μM) .

Antimicrobial and Antioxidant Activity

- Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate: The nitro group contributes to a small HOMO-LUMO gap (4.32 eV), enhancing electron-deficient character and radical scavenging capacity, leading to notable antioxidant and antimicrobial activities . The bromophenyl group, while electron-withdrawing, lacks the conjugation effects of nitro, suggesting differences in redox-related bioactivity.

Biological Activity

Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry, antimicrobial studies, and potential applications in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and highlighting key research results.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the bromophenyl group enhances its lipophilicity, facilitating cellular uptake and interaction with intracellular targets. The compound can be synthesized through several methods, typically involving the reaction of 3-bromo-thiobenzamide with ethyl 3-bromo-2-oxo-propionic acid in ethanol, followed by purification techniques such as chromatography.

The biological activity of this compound is attributed to its interactions with specific enzymes and receptors. The thiazole moiety can engage in π-π stacking and hydrogen bonding, crucial for binding to biological macromolecules. This compound has been shown to modulate enzyme activity, potentially inhibiting or activating various biochemical pathways.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits significant antibacterial and antifungal activities:

- Bacterial Activity : It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 µg/mL for derivatives containing amino or quinolinyl substituents .

- Fungal Activity : The compound also shows efficacy against fungal strains such as Aspergillus fumigatus and Trichophyton mentagrophytes, with MIC values indicating strong antifungal properties .

Antiviral Activity

Research has identified this compound as a potential antiviral agent. A study focused on its efficacy against flaviviruses revealed that modifications to the thiazole structure significantly impacted antiviral potency. The compound was tested in cellular assays, demonstrating effective inhibition of viral replication at concentrations as low as 50 µM .

Anticancer Potential

The anticancer activity of this compound has also been explored. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the activation of p53 and caspase pathways. For instance, structural optimizations have led to compounds with improved cytotoxicity against various cancer cell lines, showcasing IC50 values comparable to established chemotherapeutics .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.